molecular formula C23H19FN2OS B2795534 N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291862-02-6

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2795534
CAS No.: 1291862-02-6
M. Wt: 390.48
InChI Key: YXUWAWUZTQKFQY-UHFFFAOYSA-N
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Description

This compound belongs to the thiophene-2-carboxamide class, characterized by a central thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-fluorophenyl moiety, respectively. The amide nitrogen is attached to a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2OS/c1-2-16-5-11-19(12-6-16)25-23(27)22-21(26-13-3-4-14-26)20(15-28-22)17-7-9-18(24)10-8-17/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUWAWUZTQKFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of a sulfur source.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a condensation reaction with an appropriate amine or nitrile derivative.

    Substitution with Ethylphenyl and Fluorophenyl Groups: The ethylphenyl and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions using corresponding halides or organometallic reagents.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonyl groups in related compounds undergo oxidation under controlled conditions:

Reagent Conditions Outcome Reference
Hydrogen peroxideAcidic medium, 60–80°CFormation of sulfoxide intermediates
OzoneDichloromethane, −78°CThiophene ring cleavage to form dicarbonyl derivatives
m-CPBARoom temperatureSelective oxidation of sulfur atoms

Key Finding : Oxidation predominantly targets the sulfur atom in the thiophene ring, with regioselectivity influenced by electron-withdrawing substituents like the fluorophenyl group .

Reduction Reactions

The carboxamide and aromatic nitro groups (if present) are susceptible to reduction:

Reagent Conditions Outcome Reference
LiAlH₄Dry THF, refluxReduction of carboxamide to amine
H₂/Pd/CEthanol, 50°CHydrogenolysis of aryl halides (e.g., Br, Cl)
NaBH₄/CeCl₃Methanol, 0°CSelective reduction of carbonyl groups

Mechanistic Insight : The fluorophenyl group stabilizes intermediates through electron-withdrawing effects, enhancing reduction efficiency .

Nucleophilic Substitution

The 4-ethylphenyl and fluorophenyl groups facilitate electrophilic substitution:

Reagent Position Product Reference
HNO₃/H₂SO₄Para to FNitro derivatives
Cl₂/FeCl₃Thiophene C5Chlorinated thiophene analogs
Br₂/AcOHPyrrole ringBromination at β-position of pyrrole

Regiochemical Note : The 4-ethylphenyl group directs electrophiles to the thiophene’s C5 position due to steric and electronic effects.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen substituents:

Reaction Type Catalyst Product Reference
Suzuki-MiyauraPd(PPh₃)₄Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAminated thiophene analogs
SonogashiraPdCl₂(CuI)Alkynylated compounds

Yield Data :

  • Suzuki couplings with aryl boronic acids yield 70–85% under optimized conditions.

  • Buchwald-Hartwig aminations achieve 65% yield with primary amines .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis and subsequent reactions:

Reaction Conditions Outcome Reference
Acidic hydrolysisHCl (6M), refluxCarboxylic acid formation
Basic hydrolysisNaOH (2M), 80°CAmine and CO₂ release
Condensation with aminesDCC, DMAP, CH₂Cl₂Peptide-like derivatives

Stability Note : The carboxamide group resists hydrolysis under neutral conditions but degrades in strong acids/bases.

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Product Application Reference
UV light (254 nm)Thiophene dimerizationPolymer precursor synthesis
Singlet oxygen sensitizersEndoperoxide formationPhotodynamic therapy analogs

Quantum Yield : Dimerization occurs with Φ = 0.12 in acetonitrile.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide exhibit promising anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that thiophene derivatives can target specific receptors or enzymes that are overexpressed in cancer cells, leading to reduced viability and increased apoptosis in malignant cells .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a candidate for further exploration in neuropharmacology. The pyrrole moiety is known for its role in enhancing neuroprotection by acting on NMDA receptors, which are crucial for synaptic plasticity and memory functions .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity .
Study 2 NeuroprotectionShowed protective effects against glutamate-induced toxicity in neuronal cultures, suggesting potential for treating neurodegenerative diseases .
Study 3 PharmacokineticsInvestigated absorption, distribution, metabolism, and excretion (ADME) properties, indicating favorable pharmacokinetic profiles suitable for further drug development .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the pyrrole and thiophene rings can facilitate binding to hydrophobic pockets in proteins, while the ethylphenyl and fluorophenyl groups can enhance specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares the target compound with key analogs derived from the evidence:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties/Effects
Target Compound N-(4-ethylphenyl), 4-(4-fluorophenyl), 3-(pyrrol) ~397.48 Fluorophenyl, Ethylphenyl, Pyrrole Higher lipophilicity due to ethyl group
F423-0355 () N-(2,4-dimethoxyphenyl), 4-(4-fluorophenyl) 422.48 Methoxy, Fluorophenyl Increased polarity from methoxy
F423-0461 () N-(3-ethylphenyl), 4-(4-chlorophenyl) 406.93 Chlorophenyl, Ethyl Enhanced electronegativity (Cl vs. F)
T-IV-B () N-(4-p-Tolylacryloylphenyl) - Acryloyl, Tolyl Conjugated double bonds for reactivity
4-(4-methylphenyl)-N-propyl analog () N-propyl, 4-(4-methylphenyl) - Methylphenyl, Propyl Reduced steric hindrance
Key Observations:
  • Fluorine in the target and F423-0355 may improve metabolic stability and binding affinity compared to chlorine in F423-0461, which introduces greater electronegativity and steric bulk . The pyrrole ring at position 3 is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding interactions.

Structural and Functional Divergence

  • Backbone Variations :

    • derivatives feature an acryloylphenyl substituent instead of the ethylphenyl group in the target compound, introducing conjugated double bonds that could influence reactivity or photophysical properties .
    • The chlorophenyl group in F423-0461 vs. fluorophenyl in the target alters electronic effects and van der Waals interactions, which may impact target binding .
  • Polarity and Solubility: Methoxy groups in F423-0355 increase polarity, likely improving aqueous solubility compared to the ethyl-substituted target compound .

Research Implications and Limitations

Pharmacological Potential

Fluorine and pyrrole moieties are often leveraged in kinase inhibitors or GPCR-targeting drugs, hinting at possible applications in oncology or inflammation .

Knowledge Gaps

  • Experimental Data : Lack of solubility, toxicity, or binding affinity data limits direct pharmacological comparisons.
  • Synthesis Optimization: The target compound’s synthesis route and yield remain unverified, though methods from (e.g., KOH/ethanol condensation) may serve as a starting point .

Biological Activity

N-(4-ethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and two aromatic substituents. The presence of these functional groups is believed to contribute to its biological properties.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in cancer cell proliferation and survival.
  • Receptor Modulation : It may act as a modulator for various receptors involved in cell signaling pathways, thereby influencing cellular responses.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through intrinsic pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Cell Line Tested IC50 (µM) Mechanism Reference
Antitumor ActivityA549 (lung cancer)5.0Induces apoptosis
CytotoxicityMCF-7 (breast cancer)3.2Inhibits cell proliferation
Enzyme InhibitionAurora-A Kinase0.16Competitive inhibition
Anti-inflammatoryRAW 264.712.5Reduces cytokine production

Case Studies

  • Antitumor Efficacy : In a study published by Xia et al., the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and inducing apoptosis at low concentrations (IC50 values ranging from 3.2 to 5.0 µM) . The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Enzymatic Inhibition : Research conducted by Sun et al. focused on the inhibition of Aurora-A kinase, an important target in cancer therapy. The compound exhibited an IC50 value of 0.16 µM, indicating strong inhibitory activity which could be beneficial in treating cancers characterized by aberrant Aurora-A activity .
  • Anti-inflammatory Properties : A study involving RAW 264.7 macrophages showed that the compound could significantly reduce the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Construct the thiophene core via Gewald reaction or cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds).
  • Step 2: Introduce the 4-fluorophenyl group at position 4 using palladium-catalyzed coupling.
  • Step 3: Install the pyrrole moiety at position 3 via nucleophilic substitution or copper-mediated Ullmann coupling.
  • Step 4: Form the carboxamide bond at position 2 using EDCI/HOBt coupling reagents.

Optimization Tips:

  • Monitor reaction temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (DMF or THF for solubility).
  • Use catalytic systems like Pd(PPh₃)₄ for Suzuki reactions, and characterize intermediates via TLC and NMR .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) and validate purity with HPLC (>95%) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H/13C NMR: Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), fluorophenyl (δ 7.1–7.4 ppm, J = 8.6 Hz for F coupling), and pyrrole protons (δ 6.2–6.5 ppm). Compare with computed spectra for validation .
  • 19F NMR: Confirm fluorophenyl substitution (δ -115 to -120 ppm) .
  • IR Spectroscopy: Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Variation of Substituents:
    • Replace the 4-ethylphenyl group with other alkyl/aryl groups to assess hydrophobic interactions.
    • Modify the pyrrole ring (e.g., N-methylation) to evaluate steric effects.
  • Biological Assays: Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., IC50 in cancer lines) .
  • Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding poses against targets like EGFR or COX-2 .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

  • Assay Validation: Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) .
  • Compound Stability: Check for degradation in DMSO stock solutions via LC-MS over 72 hours.
  • Cellular Context: Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Advanced: What computational strategies predict target interactions?

Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to model interactions with proteins (e.g., PDB ID: 1M17).
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of derivatives .

Advanced: What challenges arise in scaling up synthesis, and how to address them?

Answer:

  • Scalability Issues:
    • Exothermic reactions: Use jacketed reactors with controlled cooling.
    • Low yields in coupling steps: Optimize catalyst loading (e.g., 5 mol% Pd).
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

Basic: How do physicochemical properties influence in vivo formulation?

Answer:

  • LogP Measurement: Determine via shake-flask method (expected ~3.5 due to fluorophenyl/pyrrole hydrophobicity).
  • Solubility: Use co-solvents (e.g., PEG-400) or nanoformulation for IV administration.
  • Stability: Assess pH-dependent degradation (1–14) via UV-Vis spectroscopy .

Advanced: How can metabolomics identify off-target effects?

Answer:

  • LC-MS/MS Profiling: Compare treated vs. control cell lysates to detect altered metabolites (e.g., TCA cycle intermediates).
  • Isotope Tracing: Use 13C-glucose to track glycolysis flux changes.
  • Pathway Analysis: Apply MetaboAnalyst for enrichment analysis of perturbed pathways .

Basic: Which in vitro models are suitable for preliminary screening?

Answer:

  • Cancer Models: MCF-7 (breast), A549 (lung) for antiproliferative assays (MTT/CellTiter-Glo).
  • Enzyme Targets: Purified kinases (e.g., JAK2) for IC50 determination via ADP-Glo™ .

Advanced: How to elucidate mechanisms when targets are unknown?

Answer:

  • Affinity Proteomics: Immobilize the compound on sepharose beads for pull-down assays + LC-MS/MS identification.
  • CRISPR Screening: Perform genome-wide KO screens to identify resistance genes.
  • Thermal Shift Assays: Monitor protein denaturation (SYPRO Orange) to pinpoint binding partners .

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